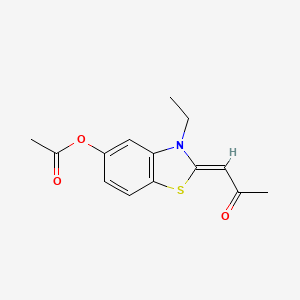
ProINDY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ProINDY is a member of the class of benzothiazoles . It is a prodrug of INDY and has a role as an antineoplastic agent and a prodrug . It is a member of benzothiazoles, an enone, and an acetate ester .
Molecular Structure Analysis
The molecular formula of ProINDY is C14H15NO3S . The InChI representation is InChI=1S/C14H15NO3S/c1-4-15-12-8-11 (18-10 (3)17)5-6-13 (12)19-14 (15)7-9 (2)16/h5-8H,4H2,1-3H3/b14-7- . The Canonical SMILES representation is CCN1C2=C (C=CC (=C2)OC (=O)C)SC1=CC (=O)C .
Physical And Chemical Properties Analysis
ProINDY has a molecular weight of 277.34 g/mol . It has a topological polar surface area of 71.9 Ų . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has 4 rotatable bond counts .
Applications De Recherche Scientifique
Down Syndrome Research
ProINDY is a potent DYRK inhibitor that activates NFAT for the study of Down syndrome . This application is particularly important because it provides a potential therapeutic approach for treating Down syndrome.
Cell Membrane Permeability Enhancement
ProINDY is the prodrug of INDY and is expected to make the molecule more lipophilic and enhance its cell membrane permeability . This property is crucial in drug delivery systems where the drug needs to cross the cell membrane to reach its target.
Developmental Biology
ProINDY effectively recovered Xenopus embryos from head malformation induced by Dyrk1A overexpression, resulting in normally developed embryos . This demonstrates the utility of ProINDY in vivo and its potential application in developmental biology.
Kinase Inhibition
ProINDY is known to inhibit DYRK (Dual-specificity tyrosine-regulated kinase) . This makes it a valuable tool in studying the role of kinases in various cellular processes and diseases.
Drug Delivery Systems
The lipophilic nature of ProINDY, which enhances its cell membrane permeability, can be utilized in drug delivery systems . This can improve the effectiveness of drugs by ensuring they reach their intended targets within the body.
Mécanisme D'action
Target of Action
TG007, also known as ProINDY, primarily targets the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and DYRK1B . These kinases are involved in various cellular processes, including cell growth and differentiation, and have been implicated in several diseases, including Down syndrome and Alzheimer’s disease .
Mode of Action
ProINDY is a prodrug of INDY , designed to enhance the molecule’s lipophilicity and cell membrane permeability . As an ATP-competitive inhibitor, it binds to the active site of DYRK1A/B, preventing the kinase from phosphorylating its substrates .
Biochemical Pathways
DYRK1A/B kinases autophosphorylate a conserved tyrosine residue in their activation loop but phosphorylate their substrates at serine or threonine residues . By inhibiting DYRK1A/B, ProINDY can affect various signaling pathways, including those involved in cell growth, differentiation, and neurodevelopment .
Pharmacokinetics
The prodrug nature of ProINDY enhances its lipophilicity and cell membrane permeability, which are crucial for its bioavailability . .
Result of Action
ProINDY’s inhibition of DYRK1A/B can lead to various molecular and cellular effects. For instance, it has been shown to recover Xenopus embryos from head malformation induced by DYRK1A overexpression, resulting in normally developed embryos . This demonstrates the potential utility of ProINDY in vivo.
Propriétés
IUPAC Name |
[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOCVDWLAYGRX-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ProINDY | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

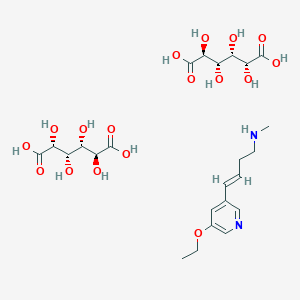
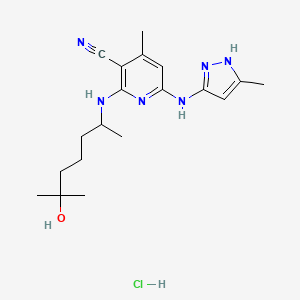
![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)
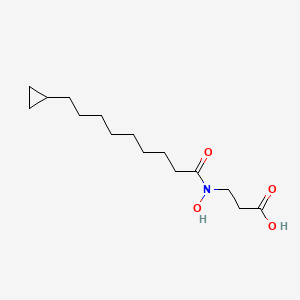
![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)
![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)
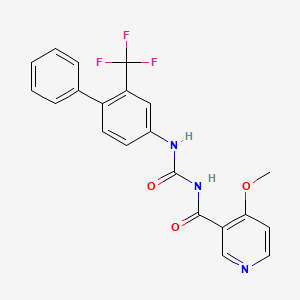
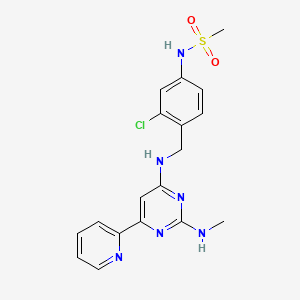
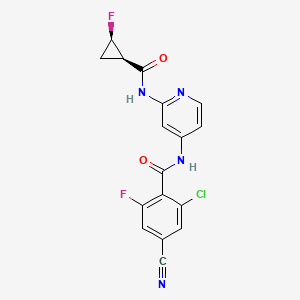
![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)

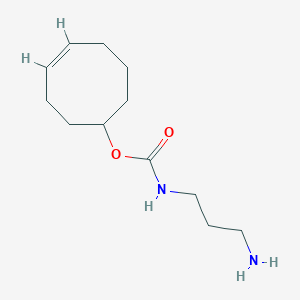
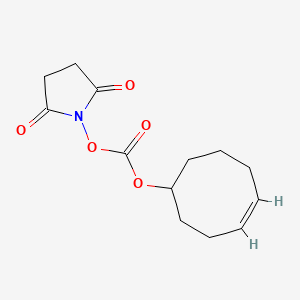
![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)